![molecular formula C18H31N2O2P B14131828 Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-29-4](/img/structure/B14131828.png)
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound with the molecular formula C18H31N2O2P It is a complex organic molecule that features a piperidine ring, a pyridine ring, and a phosphinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the reaction of heptyl phosphinate with a piperidine derivative that contains a pyridine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may serve as a probe for studying biological processes involving phosphinate groups.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biological pathways. The piperidine and pyridine rings can enhance binding affinity and selectivity for the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptyl methyl[2-(pyridin-2-yl)piperidin-1-yl]phosphinate
- Heptyl methyl[2-(pyridin-4-yl)piperidin-1-yl]phosphinate
- Heptyl ethyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
Uniqueness
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. The heptyl and methyl groups also contribute to its distinct properties compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89095-29-4 |
|---|---|
Molekularformel |
C18H31N2O2P |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[1-[heptoxy(methyl)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H31N2O2P/c1-3-4-5-6-9-15-22-23(2,21)20-14-8-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,3-9,12,14-15H2,1-2H3 |
InChI-Schlüssel |
UPHQADRLTXTBND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
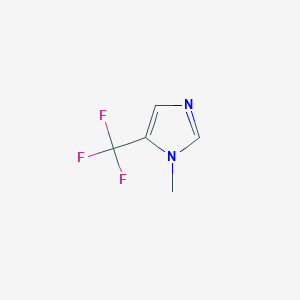

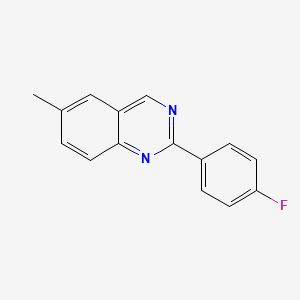

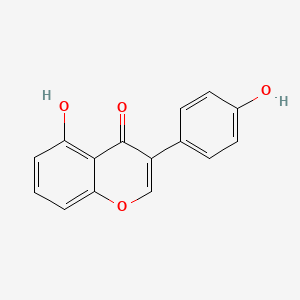
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
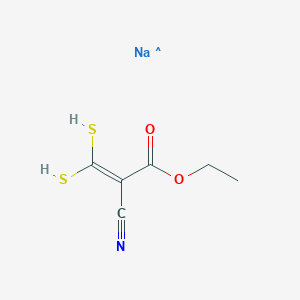
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
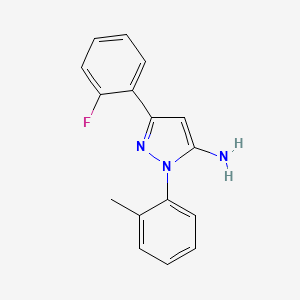
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
